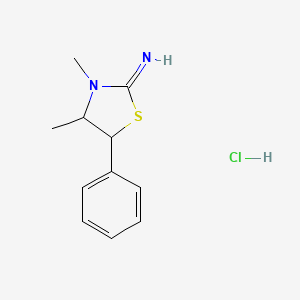

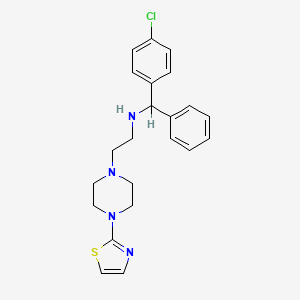

Thiadrine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of thiadrine hydrochloride involves the reaction of thiamine nitrate with hydrochloric acid. The process typically includes heating concentrated hydrochloric acid, cooling, drying, and dehydrating the desorbed hydrogen chloride gas. This gas is then introduced into a methanol solution to obtain a hydrogen chloride-containing acid methanol solution. This solution is added dropwise to a methanol solution of thiamine nitrate, resulting in the formation of this compound after filtering, washing, and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Thiadrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to degradation due to heat, light, alkaline pH, and sulfites .

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of oxidizing agents.

Reduction: It can be reduced under specific conditions using reducing agents.

Substitution: Substitution reactions often involve the replacement of functional groups in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of thiamine disulfide, while reduction can yield thiamine .

Scientific Research Applications

Thiadrine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies involving vitamin B1 derivatives.

Medicine: It is used to treat thiamine deficiency, beriberi, and Wernicke-Korsakoff syndrome.

Industry: This compound is used in the fortification of food products and as a dietary supplement.

Mechanism of Action

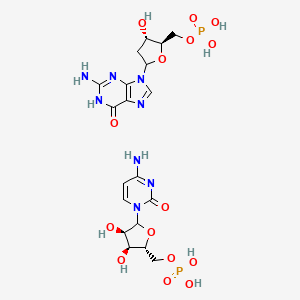

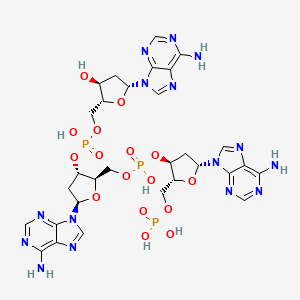

Thiadrine hydrochloride functions as a coenzyme in carbohydrate metabolism. It combines with adenosine triphosphate to form thiamine pyrophosphate, which is essential for the decarboxylation of pyruvic acid and alpha-ketoacids to acetaldehyde and carbon dioxide . This process is crucial for energy production and the proper functioning of the nervous system .

Comparison with Similar Compounds

Similar Compounds

Thiamine mononitrate: Another derivative of thiamine, used similarly in supplements and food fortification.

Thiamine pyrophosphate: The active form of thiamine in the body, essential for enzyme functions.

Uniqueness

Thiadrine hydrochloride is unique due to its high solubility in water and its stability under acidic conditions, making it suitable for various pharmaceutical and industrial applications .

Properties

CAS No. |

2218-25-9 |

|---|---|

Molecular Formula |

C11H15ClN2S |

Molecular Weight |

242.77 g/mol |

IUPAC Name |

3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;hydrochloride |

InChI |

InChI=1S/C11H14N2S.ClH/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H |

InChI Key |

NDTVIKQHNMODBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SC(=N)N1C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

![N-[1-(2,4-dimethylphenoxy)propan-2-yl]-N-ethyl-2-(2-methylpiperidin-1-yl)acetamide](/img/structure/B13759624.png)